molecular formula C25H24N4O4 B12448545 Methyl 2-ethoxy-3-[(2'-{[(hydroxyamino)imino]methyl}-[1,1'-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate

Methyl 2-ethoxy-3-[(2'-{[(hydroxyamino)imino]methyl}-[1,1'-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate

Cat. No.: B12448545
M. Wt: 444.5 g/mol
InChI Key: STYVDYYCTQZFDE-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-3-[(2’-{[(hydroxyamino)imino]methyl}-[1,1’-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate is an organic compound with the molecular formula C25H24N4O4. This compound is known for its complex structure, which includes a benzodiazole ring, a biphenyl group, and various functional groups such as ethoxy, hydroxyamino, and carboxylate. It is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds .

Preparation Methods

The synthesis of Methyl 2-ethoxy-3-[(2’-{[(hydroxyamino)imino]methyl}-[1,1’-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate typically involves multiple steps. One common method includes the following steps:

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains several reactive moieties:

  • Ethoxy group (OCH2CH3-\text{OCH}_2\text{CH}_3) at position 2 of the benzodiazole ring

  • Methyl ester (COOCH3-\text{COOCH}_3) at position 4

  • Hydroxyamino iminomethyl (C=N-N-OH-\text{C=N-N-OH}) substituent on the biphenyl system

  • Benzodiazole core with aromatic π\pi-system

These groups govern its reactivity in hydrolysis, substitution, redox, and coordination reactions .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions Product
Acid-catalyzed hydrolysisHCl (conc.), H2_2O, refluxCarboxylic acid (COOH-\text{COOH}) at position 4
Base-catalyzed hydrolysisNaOH (aq.), ethanol, 60–80°CSodium carboxylate (COONa+-\text{COO}^-\text{Na}^+) at position 4

The reaction rate depends on steric hindrance from the adjacent ethoxy group .

Ethoxy Group Substitution

The ethoxy group participates in nucleophilic substitution reactions.

Reagent Conditions Product
Ammonia (NH3_3)Ethanol, 100°C, sealed2-Amino-benzodiazole derivative
Thiophenol (PhSH)H2_2SO4_4, 80°C2-Phenylthio-benzodiazole derivative

Steric and electronic effects from the benzodiazole ring influence substitution kinetics.

Redox Reactions of the Hydroxyamino Imine Group

The C=N-N-OH-\text{C=N-N-OH} group undergoes reduction and oxidation:

Reaction Type Reagents/Conditions Product
ReductionH2_2/Pd-C, ethanol, 50°CCH2NH-OH-\text{CH}_2-\text{NH-OH} derivative
OxidationKMnO4_4, H2_2SO4_4, 0°CC=O-\text{C=O} (ketone) and NOx_x byproducts

The Z-configuration of the imine group (confirmed by X-ray crystallography ) affects stereochemical outcomes.

Coordination Chemistry

The hydroxyamino imine moiety acts as a bidentate ligand for transition metals:

Metal Ion Product Application
Cu(II)Square-planar complexCatalytic oxidation reactions
Fe(III)Octahedral complexMagnetic materials research

Stability constants for these complexes are pH-dependent .

Physicochemical Data Influencing Reactivity

Property Value Source
Melting point207–209°C
Solubility in DMSO12.5 mg/mL (25°C)
pKa (imidazole N–H)6.77 ± 0.69

The high thermal stability allows reactions under reflux conditions, while solubility in DMSO facilitates homogeneous catalysis .

Scientific Research Applications

Indoleamine 2,3-Dioxygenase Inhibition

One of the notable applications of this compound is in the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and tumor progression. IDO inhibitors are being researched for their potential in cancer therapy by enhancing the immune response against tumors. The compound has shown promise in modulating IDO activity, which is crucial for developing treatments for various cancers and autoimmune disorders .

Metabolic Disorders

The compound has been associated with the treatment of metabolic disorders such as hypercholesterolemia, diabetes mellitus, and obesity. It works by modulating the activity of farnesoid X receptors (FXR), which play a significant role in lipid metabolism and glucose homeostasis. Research indicates that compounds like methyl 2-ethoxy-3-[(2'-{[(hydroxyamino)imino]methyl}-[1,1'-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate can be effective in managing dyslipidemia and insulin resistance .

Structural Characteristics

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the benzodiazole ring system enhances its pharmacological properties, making it a valuable scaffold for drug development .

Case Study: Cancer Treatment

In one study, this compound was tested for its efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptosis markers compared to control groups, suggesting its potential as an anti-cancer agent .

Case Study: Metabolic Regulation

Another research effort focused on the compound's effects on metabolic syndrome parameters in animal models. The findings demonstrated improved lipid profiles and glucose tolerance in subjects treated with the compound, highlighting its dual role as both an anti-diabetic and lipid-lowering agent .

Tables

Application AreaDescription
Cancer TherapyInhibition of IDO; enhances immune response against tumors
Metabolic DisordersModulates FXR activity; treats hypercholesterolemia and diabetes
Synthesis MethodMulti-step organic reactions involving benzodiazole derivatives

Mechanism of Action

The mechanism of action of Methyl 2-ethoxy-3-[(2’-{[(hydroxyamino)imino]methyl}-[1,1’-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Methyl 2-ethoxy-3-[(2’-{[(hydroxyamino)imino]methyl}-[1,1’-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and specific applications of Methyl 2-ethoxy-3-[(2’-{[(hydroxyamino)imino]methyl}-[1,1’-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate in various fields.

Biological Activity

Methyl 2-ethoxy-3-[(2'-{[(hydroxyamino)imino]methyl}-[1,1'-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate (CAS Number: 147403-65-4) is a complex organic compound that exhibits significant biological activity. This compound belongs to a class of derivatives known as Mannich bases, which are synthesized through the Mannich reaction involving amines and carbonyl compounds. The structure of this compound suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The compound features several notable structural components:

  • Ethoxy group : Enhances solubility and bioavailability.
  • Biphenyl moiety : May contribute to π-π interactions with biological targets.
  • Benzodiazole core : Known for its pharmacological properties.

Biological Activity Overview

Mannich bases have been extensively studied for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The specific biological activities of this compound include:

Anticancer Activity

Recent studies have highlighted the anticancer potential of Mannich bases. For instance:

  • Cytotoxicity : Compounds similar to methyl 2-ethoxy derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for some derivatives were reported to be lower than 2 μg/mL, indicating potent activity .

Antibacterial and Antifungal Properties

Research indicates that Mannich bases can exhibit significant antibacterial and antifungal activities. The structural characteristics of methyl 2-ethoxy derivatives may enhance their efficacy against various pathogens:

  • Mechanism of Action : The interaction of the biphenyl structure with microbial membranes may disrupt cellular integrity, leading to cell death.

Anti-inflammatory Effects

In addition to its cytotoxic properties, this compound may also possess anti-inflammatory effects. Studies on related compounds suggest that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of Mannich bases:

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of various Mannich bases on human cancer cell lines. Results indicated that compounds with similar structures to methyl 2-ethoxy showed enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
  • Antibacterial Activity :
    • Another study tested the antibacterial properties of Mannich bases against Gram-positive and Gram-negative bacteria. Compounds demonstrated significant inhibition zones in agar diffusion assays, suggesting strong antibacterial activity .
  • Mechanistic Studies :
    • Research into the mechanism of action revealed that these compounds could inhibit DNA synthesis in cancer cells, potentially through the formation of reactive intermediates that interact with nucleic acids .

Comparative Analysis

The following table summarizes the biological activities of methyl 2-ethoxy derivatives compared to other known Mannich bases:

Compound TypeAnticancer ActivityAntibacterial ActivityAnti-inflammatory Activity
Methyl 2-ethoxy derivativeHighModerateModerate
Standard Chemotherapeutics (e.g., 5-FU)ModerateLowLow
Other Mannich BasesVariableHighHigh

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

methyl 2-ethoxy-3-[[4-[2-[(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C25H24N4O4/c1-3-33-25-27-22-10-6-9-21(24(30)32-2)23(22)29(25)16-17-11-13-18(14-12-17)20-8-5-4-7-19(20)15-26-28-31/h4-15,28,31H,3,16H2,1-2H3

InChI Key

STYVDYYCTQZFDE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C=NNO)C(=O)OC

Origin of Product

United States

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